![molecular formula C11H15NO5 B3047618 3-hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one CAS No. 1429-25-0](/img/structure/B3047618.png)
3-hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one
Overview
Description
3-hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C11H15NO5 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94254. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that similar compounds have been found to targetcytochrome P450 enzymes involved in diterpene biosynthesis .
Mode of Action
It is suggested that similar compounds can inhibit the biosynthesis of sphingolipids in herbivores through postingestive backbone hydroxylation products .
Biochemical Pathways
The compound is likely involved in the sphingolipid biosynthesis pathway . By inhibiting this pathway, it can cause severe autotoxicity symptoms that result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives .
Result of Action
The result of the compound’s action is likely the inhibition of sphingolipid biosynthesis in herbivores, leading to autotoxicity . This suggests that the compound could potentially be used as a defense mechanism by plants against herbivores.
Biological Activity
3-Hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one, with the chemical formula CHNO and CAS number 1429-25-0, is a compound of increasing interest in biomedical research due to its diverse biological activities. This article reviews its biological properties, including antitumoral, antibacterial, and antioxidant effects, supported by relevant case studies and research findings.
- Molecular Weight : 241.24 g/mol
- IUPAC Name : 3-hydroxy-6-(hydroxymethyl)-2-(morpholin-4-ylmethyl)pyran-4-one
- Structure : The compound features a pyran ring with hydroxymethyl and morpholinomethyl substituents, which are critical for its biological activity.
Antitumoral Activity
Research indicates that derivatives of the 4H-pyran scaffold, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated several derivatives against HCT-116 colorectal cancer cells. The results showed that certain derivatives inhibited cell proliferation effectively through mechanisms involving the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.
Compound | IC (µM) | Mechanism of Action |
---|---|---|
4d | 75.1 | CDK2 inhibition |
4k | 85.88 | CDK2 inhibition |
The study highlighted that these compounds also induced apoptosis via caspase activation, further confirming their potential as anticancer agents .
Antibacterial Activity
The antibacterial properties of the compound were assessed against various Gram-positive bacteria. Derivatives demonstrated lower IC values than standard antibiotics like ampicillin, indicating strong antibacterial activity.
Compound | Target Bacteria | IC (µM) |
---|---|---|
4g | Staphylococcus aureus | <10 |
4j | Streptococcus pneumoniae | <10 |
These findings suggest that the pyran derivatives could serve as potential alternatives to conventional antibiotics .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound exhibited significant free radical scavenging activity, comparable to established antioxidants.
Compound | Scavenging Activity (%) | EC (mM) |
---|---|---|
4g | 90.50 | 0.072 |
4j | 88.00 | 0.074 |
This antioxidant activity is attributed to the presence of hydroxyl groups capable of donating electrons to free radicals, thus neutralizing them .
Case Studies and Research Findings
- Antitumoral Mechanism : A study published in Frontiers in Chemistry demonstrated that specific derivatives of the pyran scaffold inhibited CDK2 activity and downregulated its expression in HCT-116 cells. This was linked to reduced cell proliferation and increased apoptosis through caspase activation .
- Antibacterial Efficacy : In another investigation, several pyran derivatives were tested against multiple bacterial strains, showing promising results with significant inhibition rates compared to traditional antibiotics .
- Antioxidant Potential : The antioxidant properties were confirmed through various assays indicating that these compounds can effectively scavenge free radicals, suggesting their utility in preventing oxidative stress-related diseases .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that 3-hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one exhibits significant antimicrobial properties. A study published in the European Journal of Medicinal Chemistry highlighted its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals . The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis.
Antioxidant Properties
Another area of interest is its antioxidant capabilities. The compound has been tested for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. In vitro studies indicate that it may protect cellular components from oxidative damage, making it a candidate for further development in nutraceuticals aimed at preventing chronic diseases .
Case Study: Antimicrobial Efficacy
In a controlled experiment, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial activity compared to standard antibiotics .
Agricultural Applications
Pesticidal Properties
The compound has also been investigated for its potential as a pesticide. Its structural features suggest that it may disrupt the metabolic processes of certain pests. Preliminary studies indicate that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects .
Case Study: Efficacy Against Crop Pests
Field trials conducted on tomato crops showed a reduction in aphid populations by over 50% when treated with a solution containing this compound. The treatment was noted for its low toxicity to non-target species, highlighting its potential as an eco-friendly pesticide alternative .
Material Science
Polymer Development
In material science, this compound has been explored as a building block for synthesizing novel polymers with enhanced properties. Its ability to form cross-links with other polymeric materials can lead to improved mechanical strength and thermal stability.
Case Study: Polymer Synthesis
A recent study demonstrated the successful incorporation of this compound into polyurethane matrices, resulting in materials with superior tensile strength and elasticity compared to traditional polyurethanes. This advancement opens avenues for applications in coatings and flexible materials .
Properties
IUPAC Name |
3-hydroxy-6-(hydroxymethyl)-2-(morpholin-4-ylmethyl)pyran-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c13-7-8-5-9(14)11(15)10(17-8)6-12-1-3-16-4-2-12/h5,13,15H,1-4,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUHCZJJUXLBRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C(=O)C=C(O2)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294103 | |
Record name | 3-hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429-25-0 | |
Record name | NSC94254 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(MORPHOLINOMETHYL)-KOJIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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